Cas no 582-53-6 (3-(2,4,5-Trichlorophenoxy)propanoic acid)

3-(2,4,5-Trichlorophenoxy)propanoic acid structure
582-53-6 structure
商品名:3-(2,4,5-Trichlorophenoxy)propanoic acid
CAS番号:582-53-6
MF:C9H7Cl3O3
メガワット:269.5091
MDL:MFCD00045942
CID:1609410
PubChem ID:68491

3-(2,4,5-Trichlorophenoxy)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(2,4,5-trichlorophenoxy)propionic acid
    • Propanoic acid, 3-(2,4,5-trichlorophenoxy)-
    • AI3-52420
    • 3-(2,4,5-trichlorophenoxy)propanoic acid
    • 2,4,5-Trichlorophenoxypropanoic acid
    • Propionic acid, (2,4,5-trichlorophenoxy)-
    • 2,4-,5-trichlorophenoxypropionic acid
    • AS-64382
    • SCHEMBL6288400
    • DTXSID50952404
    • AKOS000130943
    • 582-53-6
    • CS-0331716
    • 29990-39-4
    • 3-(2,4,5-trichlorophenoxy)propanoicacid
    • AJ-087/41885621
    • TZMWJEKNHBCUKP-UHFFFAOYSA-N
    • D93062
    • 3-(2,4,5-Trichlorophenoxy)propanoic acid
    • MDL: MFCD00045942
    • インチ: 1S/C9H7Cl3O3/c10-5-3-7(12)8(4-6(5)11)15-2-1-9(13)14/h3-4H,1-2H2,(H,13,14)
    • InChIKey: TZMWJEKNHBCUKP-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C([H])C(=C(C([H])=C1OC([H])([H])C([H])([H])C(=O)O[H])Cl)Cl

計算された属性

  • せいみつぶんしりょう: 267.94621
  • どういたいしつりょう: 267.946
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 225
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 46.5

じっけんとくせい

  • 密度みつど: 1.523
  • ふってん: 368.7°Cat760mmHg
  • フラッシュポイント: 176.8°C
  • 屈折率: 1.574
  • PSA: 46.53
  • LogP: 3.50030

3-(2,4,5-Trichlorophenoxy)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D760157-250mg
3-(2,4,5-trichlorophenoxy)propanoic acid
582-53-6 95%
250mg
$345 2024-06-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T906959-1g
3-(2,4,5-trichlorophenoxy)propionic acid
582-53-6 95%
1g
4,723.20 2021-05-17
1PlusChem
1P00393V-100mg
3-(2,4,5-trichlorophenoxy)propanoic acid
582-53-6 95%
100mg
$199.00 2023-12-16
A2B Chem LLC
AB50971-2g
3-(2,4,5-Trichlorophenoxy)propanoic acid
582-53-6 95
2g
$497.00 2024-04-19
eNovation Chemicals LLC
D760157-250mg
3-(2,4,5-trichlorophenoxy)propanoic acid
582-53-6 95%
250mg
$345 2025-02-25
eNovation Chemicals LLC
D760157-100mg
3-(2,4,5-trichlorophenoxy)propanoic acid
582-53-6 95%
100mg
$190 2024-06-07
1PlusChem
1P00393V-1g
3-(2,4,5-trichlorophenoxy)propanoic acid
582-53-6 95%
1g
$601.00 2023-12-16
Aaron
AR0039C7-1g
3-(2,4,5-trichlorophenoxy)propanoic acid
582-53-6 95%
1g
$606.00 2025-01-21
1PlusChem
1P00393V-250mg
3-(2,4,5-trichlorophenoxy)propanoic acid
582-53-6 95%
250mg
$353.00 2023-12-16
A2B Chem LLC
AB50971-250mg
3-(2,4,5-Trichlorophenoxy)propanoic acid
582-53-6 95
250mg
$297.00 2024-04-19

3-(2,4,5-Trichlorophenoxy)propanoic acidに関する追加情報

Comprehensive Analysis of 3-(2,4,5-Trichlorophenoxy)propanoic acid (CAS No. 582-53-6): Properties, Applications, and Environmental Impact

3-(2,4,5-Trichlorophenoxy)propanoic acid (CAS No. 582-53-6) is a chlorinated phenoxy compound with significant industrial and agricultural relevance. This organic acid, often referred to by its systematic name, belongs to a class of compounds known for their herbicidal and growth-regulating properties. The molecular structure features a trichlorophenoxy group attached to a propanoic acid moiety, which contributes to its unique chemical behavior. Researchers and manufacturers value this compound for its selective action in plant physiology, making it a subject of ongoing studies in sustainable agriculture and green chemistry.

In recent years, the demand for chlorophenoxy herbicides has surged due to their efficiency in weed control. However, environmental concerns have prompted investigations into the biodegradability and ecotoxicology of compounds like 3-(2,4,5-Trichlorophenoxy)propanoic acid. Advanced analytical techniques such as HPLC-MS and GC-MS are now routinely employed to monitor its residues in soil and water systems. The compound's hydrophobic-lipophilic balance (HLB) and soil adsorption coefficient (Koc) are critical parameters evaluated in environmental risk assessments.

The synthesis of CAS No. 582-53-6 typically involves the reaction of 2,4,5-trichlorophenol with 3-chloropropanoic acid under alkaline conditions. Industrial-scale production requires precise control of reaction parameters to minimize byproducts like dioxin derivatives, which are strictly regulated. Modern catalytic methods using phase-transfer catalysts have improved the yield and purity of this process, addressing both economic and ecological considerations.

From a biochemical perspective, 3-(2,4,5-Trichlorophenoxy)propanoic acid mimics natural auxins in plants, disrupting normal growth patterns. This mode of action has made it valuable for studying plant hormone signaling pathways—a hot topic in agricultural biotechnology. Recent publications in journals like Pesticide Biochemistry and Physiology highlight its role in elucidating the molecular mechanisms of herbicide resistance, a major challenge in modern crop protection.

Regulatory frameworks such as REACH in the EU and TSCA in the US require comprehensive data on the environmental fate of 582-53-6. Studies demonstrate that microbial degradation via phenoxyalkanoic acid-degrading bacteria represents the primary natural attenuation pathway. The compound's half-life in aerobic soils ranges from 15-45 days depending on temperature and microbial activity, as documented in OECD 307 guideline studies.

Innovative applications are emerging in material science, where derivatives of 3-(2,4,5-Trichlorophenoxy)propanoic acid serve as monomers for specialty polymers. These materials exhibit enhanced thermal stability and are investigated for use in biodegradable agrochemical coatings—a trending research area aligning with circular economy principles. Patent analyses reveal growing interest in these applications, particularly in Asia-Pacific markets.

Analytical challenges persist in detecting trace levels of CAS 582-53-6 in complex matrices. Recent advancements in tandem mass spectrometry coupled with QuEChERS extraction methods now enable detection limits below 0.01 μg/kg in food commodities. Such capabilities are crucial for compliance with MRLs (Maximum Residue Limits) established by Codex Alimentarius and national agencies.

The compound's structure-activity relationship (SAR) continues to inform the design of next-generation herbicides. Computational chemistry approaches, including molecular docking simulations with plant enzyme targets, have become instrumental in optimizing efficacy while reducing environmental persistence. These methodologies address frequently searched queries about "eco-friendly herbicide alternatives" and "precision weed management" in agricultural forums.

Ongoing research explores the potential of 582-53-6 in pharmaceutical intermediates, particularly in synthesizing chlorinated aromatic building blocks for drug discovery. However, stringent purity requirements (≥99.5% by HPLC) and the need for chiral resolution techniques present technical hurdles. These aspects are actively discussed in organic chemistry communities, reflecting the compound's multidisciplinary importance.

From a commercial standpoint, global suppliers of 3-(2,4,5-Trichlorophenoxy)propanoic acid must navigate evolving regulatory landscapes and supply chain complexities. Market intelligence reports indicate growing preference for GMP-certified synthesis to meet pharmaceutical-grade demands, while agricultural users prioritize formulation stability and tank-mix compatibility—key considerations in product development.

Environmental chemists emphasize the importance of understanding the photodegradation pathways of CAS No. 582-53-6 under solar irradiation. Studies using simulated sunlight show formation of chlorinated photoproducts with distinct toxicity profiles, informing proper storage and handling protocols. These findings contribute to frequently asked questions about "herbicide degradation in sunlight" and "field application best practices."

In academic settings, 3-(2,4,5-Trichlorophenoxy)propanoic acid serves as a model compound for teaching organochlorine chemistry principles. Laboratory manuals detail its use in demonstrating nucleophilic substitution reactions and partition coefficient measurements—fundamental concepts in chemical education. This pedagogical value ensures continued relevance in university curricula worldwide.

The compound's spectroscopic fingerprints (IR: 1745 cm-1 for C=O stretch; 1H NMR: δ 4.5 ppm for O-CH2) provide excellent case studies for analytical method development. These characteristics make it a frequent subject in chemical identification challenges and spectral interpretation workshops, particularly in analytical chemistry training programs.

Emerging technologies like electro-Fenton oxidation show promise for treating wastewater containing 582-53-6, addressing industry needs for green remediation solutions. Pilot-scale studies demonstrate >90% mineralization efficiency, a topic gaining traction in environmental engineering conferences and industrial wastewater treatment literature.

As regulatory pressures increase, life cycle assessment (LCA) methodologies are being applied to evaluate the carbon footprint of 3-(2,4,5-Trichlorophenoxy)propanoic acid production. These analyses consider energy inputs, solvent recovery rates, and waste generation—factors that increasingly influence procurement decisions among sustainability-conscious manufacturers.

The scientific community continues to investigate structure modifications to enhance the biodegradability profile of phenoxyalkanoic acid derivatives. Recent publications explore bioisosteric replacements of chlorine atoms and pro-drug approaches that could maintain efficacy while improving environmental compatibility—an area receiving substantial research funding globally.

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